molecular formula C10H7Cl2NO2S B3318797 3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione CAS No. 102653-72-5

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3318797
CAS No.: 102653-72-5
M. Wt: 276.14 g/mol
InChI Key: KMTGHSQTIQMIMA-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-57-6) is a high-purity chemical intermediate with significant potential in pharmaceutical and antimicrobial research. This compound belongs to the thiazolidine-2,4-dione (TZD) class of heterocycles, a scaffold renowned for its wide spectrum of biological activities, including antimicrobial, antifungal, antidiabetic, and antioxidant properties . The molecular formula is C 10 H 7 Cl 2 NO 2 S, with a molecular weight of 276.14 . The TZD core is a versatile pharmacophore that allows for substitutions at the third and fifth positions, making it a highly utilized moiety in medicinal chemistry . Researchers value this specific derivative for developing new therapeutic agents. Its potential antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, enzymes essential for bacterial cell wall synthesis and viability . Furthermore, TZD analogues are investigated for metabolic diseases, where they can act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism . This makes this compound a critical building block in the synthesis of novel molecules for combating insulin resistance and bacterial infections. This product is supplied with a minimum purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(8(12)3-7)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTGHSQTIQMIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the dichlorobenzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.

    Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in the treatment of metabolic disorders. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The TZD scaffold is highly versatile, and substitutions at the N3 and C5 positions significantly alter pharmacological profiles. Below is a detailed comparison of 3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione with structurally and functionally related analogs.

Structural Analogues and Substitution Patterns

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
3-(2,4-Dichlorobenzyl)-TZD (Target) 2,4-Cl₂-benzyl (N3) C₁₀H₆Cl₂NO₂S 289.13 High lipophilicity, PPARγ agonism potential
3-(2-Chloro-6-fluorobenzyl)-TZD 2-Cl,6-F-benzyl (N3) C₁₀H₇ClFNO₂S 259.68 Reduced steric bulk; improved solubility (predicted)
5-(2,4-Dichlorobenzylidene)-TZD 2,4-Cl₂-benzylidene (C5) C₁₀H₅Cl₂NO₂S 274.12 Conjugated double bond at C5; enhanced antioxidant activity
L-173 (Antifungal TZD derivative) Difluorophenyl-triazolyl (N3) C₂₄H₂₀ClF₂N₅O₃S 562.32 Broad-spectrum antifungal activity; improved thermodynamic solubility
3-Coumarinyl-5-arylidene-TZD Coumarinyl (N3), arylidene (C5) C₂₀H₁₃NO₅S 379.39 Dual antioxidant and antidiabetic activities; π-π stacking interactions

Biological Activity

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (also referred to as TZD) is a synthetic compound belonging to the thiazolidine-2,4-dione class. Its unique structure features a thiazolidine ring and a dichlorobenzyl moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its potential therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}Cl2_{2}N\O\S
  • Molecular Weight : Approximately 236.11 g/mol

The presence of chlorine atoms in the benzyl group enhances the compound's biological activity and potential therapeutic applications.

Biological Activities

This compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including resistant strains like MRSA and VRE. Its minimum inhibitory concentrations (MICs) range from 2.95 to 7.14 µg/mL for different bacterial strains .
  • Anticancer Properties : Research indicates that TZD derivatives can inhibit cancer cell proliferation. For example, compounds derived from TZD have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating selective cytotoxicity towards cancer cells without affecting normal cells .
  • Antibiofilm Activity : TZD derivatives have been evaluated for their ability to inhibit biofilm formation in pathogenic bacteria. Compounds have shown biofilm inhibitory concentrations (BICs) as low as 2.03 µg/mL against E. coli biofilms .

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

  • Inhibition of Enzymes : TZD compounds have been identified as inhibitors of key enzymes involved in diabetic complications and cancer progression, such as aldose reductase (ALR2) and protein kinase C (PKC) .
  • Induction of Apoptosis : In breast cancer studies, TZD derivatives were found to modulate the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells while sparing normal cells .
  • Synergistic Effects : Some studies indicate that TZD derivatives exhibit synergistic effects when combined with existing antibiotics or anticancer agents, enhancing their overall efficacy against pathogens and cancer cells .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Study : A study demonstrated that a series of TZD derivatives showed significant antimicrobial activity against resistant strains with MIC values indicating effective inhibition .
  • Cancer Research : Another investigation into the anticancer properties revealed that specific TZD derivatives could induce apoptosis in breast cancer cell lines while maintaining low toxicity towards non-cancerous cells .

Comparative Analysis

The following table summarizes the biological activities and properties of various thiazolidine derivatives compared to this compound:

Compound NameBiological ActivityMIC (µg/mL)Unique Properties
This compoundAntimicrobial, Anticancer2.95 - 7.14Selective cytotoxicity towards cancer cells
5-(4-Chlorobenzylidene)thiazolidine-2,4-dioneAntimicrobialNot specifiedAnti-inflammatory effects
3-Benzyl-1,3-thiazolidine-2,4-dioneLower antibacterial activityHigher than TZDLacks dichloro substitution

Q & A

Q. What are the established synthetic routes for 3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione?

The synthesis of thiazolidinedione derivatives typically involves condensation reactions between substituted benzaldehydes and thiazolidinedione precursors. For example, analogous compounds are synthesized via reactions of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation or cyclization steps . Modifications in substituent groups (e.g., dichlorobenzyl) may require tailored reaction conditions, such as refluxing in POCl₃ or using ammonia for pH adjustment during precipitation .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Characterization relies on NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity, while single-crystal X-ray diffraction provides definitive structural confirmation. For example, a related thiazolidin-4-one derivative was resolved with a mean C–C bond length of 0.008 Å and an R factor of 0.068, confirming stereochemical details . Mass spectrometry and IR spectroscopy further validate functional groups like the thiazolidine-2,4-dione core .

Q. What biological activities are associated with thiazolidinedione derivatives, and how are they screened?

Thiazolidinediones exhibit antidiabetic, antimicrobial, and antioxidant properties. Biological screening often involves:

  • DPPH radical scavenging assays for antioxidant activity (concentration-dependent protocols) .
  • In vitro antimicrobial testing against bacterial/fungal strains, with comparisons to standard drugs like ampicillin .
  • Enzyme inhibition studies (e.g., cyclooxygenase, lipoxygenase) using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Advanced optimization employs factorial design to test variables like temperature, solvent polarity, and catalyst loading. For instance, ICReDD’s computational frameworks combine quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., reducing trial-and-error cycles by 50%) . Membrane separation technologies or powder processing may also enhance purification .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay protocols or substituent effects. Researchers should:

  • Perform meta-analyses of activity trends across structural analogs (e.g., comparing dichlorophenyl vs. methoxyphenyl derivatives) .
  • Use structure-activity relationship (SAR) models to isolate critical functional groups. For example, geranyloxy substituents in thiazolidinediones enhance radical scavenging .
  • Validate findings with orthogonal assays (e.g., combining MIC tests with time-kill curves for antimicrobial studies) .

Q. How can computational tools predict the compound’s reactivity or biological targets?

Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways, while docking studies (e.g., AutoDock Vina) predict binding affinities to targets like PPAR-γ (antidiabetic) or bacterial enzymes. COMSOL Multiphysics integrates AI for real-time optimization of synthesis parameters, such as heat transfer in exothermic reactions .

Q. What experimental designs evaluate the compound’s antioxidant potential using DPPH assays?

  • Use a dose-response curve (0.1–100 µM) with ascorbic acid as a positive control.
  • Measure absorbance at 517 nm after 30 minutes of incubation .
  • Apply kinetic models (e.g., second-order rate constants) to compare scavenging efficiency with analogs like 5-arylidene-thiazolidinediones .

Methodological Considerations

  • Synthetic Challenges : Trace by-products (e.g., uncyclized intermediates) require HPLC or GC-MS analysis .
  • Safety : Follow GBZ 2.1-2007 guidelines for handling chlorinated intermediates, including fume hood use and waste neutralization .
  • Data Reproducibility : Report reaction conditions in detail (e.g., POCl₃ stoichiometry, reflux duration) to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.